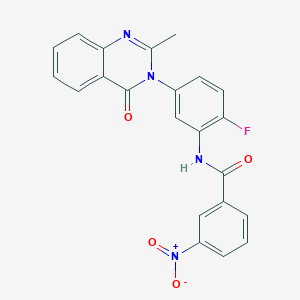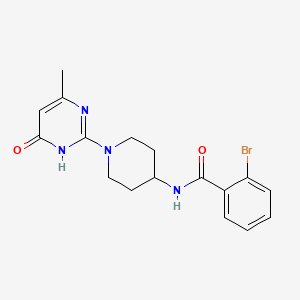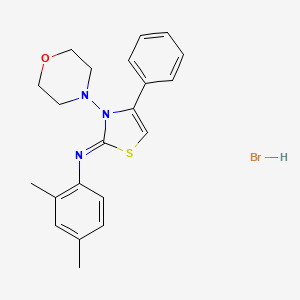![molecular formula C25H24N2O2S B2732788 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 899732-47-9](/img/structure/B2732788.png)
3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with an ethylbenzenesulfonyl group and a methylphenylmethyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced via sulfonylation of the quinoline core using ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methylphenylmethyl Group: The final step involves the alkylation of the sulfonylated quinoline with 4-methylbenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methylphenylmethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides, pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, leading to apoptosis or cell cycle arrest in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.
Mephedrone (4-MMC): A substituted cathinone with structural similarities but different biological activities.
MSAB: A compound with a sulfonyl group and similar biological activities.
Uniqueness
3-(4-Ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of an ethylbenzenesulfonyl group and a methylphenylmethyl group makes it a versatile compound for various scientific applications.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-3-19-12-14-21(15-13-19)30(28,29)24-17-26-23-7-5-4-6-22(23)25(24)27-16-20-10-8-18(2)9-11-20/h4-15,17H,3,16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVELNKZNBYXCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)
![2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide](/img/structure/B2732707.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)


![3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)


![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2732722.png)


![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2732727.png)
